molecular formula C24H26N2O6S B4893072 2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide

Cat. No.: B4893072
M. Wt: 470.5 g/mol
InChI Key: FOLBKUPKGCCSOA-UHFFFAOYSA-N
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Description

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylanilino group and a dioxothiolan ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-acetylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with a thiolane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-acetylanilino)-3-chloro-1,4-naphthoquinone: This compound shares the acetylanilino group but has a different core structure.

    3-(2-(4-acetylanilino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide: Another compound with a similar acetylanilino group but different overall structure.

Uniqueness

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide is unique due to its combination of the dioxothiolan ring and acetylanilino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3-acetylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-15(27)17-5-3-7-21(9-17)25-23(29)11-19-13-33(31,32)14-20(19)12-24(30)26-22-8-4-6-18(10-22)16(2)28/h3-10,19-20H,11-14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLBKUPKGCCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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